Cas no 91374-58-2 (4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one)
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-BUTANONE, 4-(4-HYDROXY-3,5-DIMETHYLPHENYL)-
- 4-(4-HYDROXY-3,5-DIMETHYL-PHENYL)-BUTAN-2-ONE
- 4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one
- 684-916-1
- SCHEMBL1405087
- 4-(4-hydroxy-3,5-dimethylphenyl)-2-butanone
- AKOS014320323
- EN300-1846938
- 91374-58-2
- CS-0457883
-
- MDL: MFCD00228120
- Inchi: 1S/C12H16O2/c1-8-6-11(5-4-10(3)13)7-9(2)12(8)14/h6-7,14H,4-5H2,1-3H3
- InChI Key: SNSOOXDAVQBQMV-UHFFFAOYSA-N
- SMILES: CC(=O)CCC1=CC(C)=C(O)C(C)=C1
Computed Properties
- Exact Mass: 192.115029749Da
- Monoisotopic Mass: 192.115029749Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3Ų
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1846938-1g |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one |
91374-58-2 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1846938-5g |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one |
91374-58-2 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1846938-10g |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one |
91374-58-2 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1846938-0.05g |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one |
91374-58-2 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1846938-0.1g |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one |
91374-58-2 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1846938-0.25g |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one |
91374-58-2 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1846938-0.5g |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one |
91374-58-2 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1846938-1.0g |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one |
91374-58-2 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1846938-2.5g |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one |
91374-58-2 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1846938-5.0g |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one |
91374-58-2 | 5g |
$3520.0 | 2023-06-02 |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one
Comprehensive Overview of 4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one (CAS No. 91374-58-2): Properties, Applications, and Industry Insights
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one, identified by its CAS No. 91374-58-2, is a specialized organic compound with a unique molecular structure. This aromatic ketone features a hydroxyl group and two methyl substituents on the phenyl ring, making it a versatile intermediate in synthetic chemistry. Its chemical formula C12H16O2 and molecular weight of 192.25 g/mol position it as a valuable building block for pharmaceuticals, fragrances, and functional materials. The compound's melting point (78-82°C) and boiling point (310°C at 760 mmHg) reflect its stability under various industrial conditions.
In recent years, the demand for high-purity aromatic ketones like 4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one has surged due to advancements in green chemistry and sustainable synthesis. Researchers are particularly interested in its role as a precursor for biodegradable polymers and non-toxic plasticizers, aligning with global trends toward eco-friendly materials. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) are commonly employed to verify its purity, which typically exceeds 98% in commercial grades.
The compound's antioxidant properties have drawn attention in the cosmetics industry, where it serves as a stabilizer in formulations requiring UV protection or oxidative resistance. This application resonates with consumers increasingly seeking "clean beauty" ingredients and paraben-free alternatives. Furthermore, its mild phenolic character enables modifications for controlled-release drug delivery systems, addressing pharmaceutical challenges in precision medicine.
From a commercial perspective, CAS No. 91374-58-2 is manufactured through Friedel-Crafts acylation followed by selective reduction, with yields optimized via catalytic hydrogenation. Suppliers emphasize GMP compliance and REACH registration to meet international standards. Current market analyses indicate growing procurement from Asia-Pacific regions, where production costs are competitive without compromising quality.
Emerging studies explore the compound's potential in agrochemicals, particularly as a scaffold for next-generation pesticides with lower environmental persistence. This aligns with the European Green Deal's push for reduced chemical footprints. Additionally, its low volatility makes it suitable for high-temperature industrial processes, a feature valued in electronic material coatings.
Safety profiles of 4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one are well-documented, showing minimal ecological toxicity in standard OECD 301 biodegradability tests. However, proper PPE (Personal Protective Equipment) including nitrile gloves and ventilation is recommended during handling, reflecting general laboratory safety protocols rather than compound-specific hazards.
Innovative applications continue to emerge, such as its incorporation into smart packaging materials that respond to pH changes. This intersects with the booming e-commerce sector's need for active packaging solutions. Patent databases reveal increasing filings involving derivatives of this ketone for energy storage devices, particularly in lithium-ion battery components.
The compound's chromatographic behavior makes it a useful analytical reference standard for method development in food safety testing. Regulatory bodies are evaluating its metabolites for inclusion in GRAS (Generally Recognized As Safe) lists when used in trace amounts as flavor enhancers.
Future research directions may explore enzymatic synthesis routes using engineered biocatalysts, potentially reducing the carbon footprint of production. The compound's structural flexibility also invites investigations into supramolecular chemistry applications, particularly in molecular imprinting technologies.
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